molecular formula C24H24O6 B12156668 tert-butyl ({(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

tert-butyl ({(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B12156668
M. Wt: 408.4 g/mol
InChI Key: QKYCXKRZXFUIDN-STHZRTOGSA-N
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Description

The compound tert-butyl ({(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a benzofuran derivative characterized by a conjugated enone system and a tert-butyl ester group. Its molecular structure includes a (2Z)-configuration at the benzofuran core and a (2E)-configured propenylidene substituent linked to a 2-methoxyphenyl group.

Key structural features:

  • Benzofuran core: Provides rigidity and π-conjugation.
  • 2-Methoxyphenyl propenylidene substituent: Introduces steric bulk and electronic effects via the methoxy group.
  • tert-butyl ester: Improves lipophilicity and metabolic stability compared to methyl or ethyl esters .

Properties

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H24O6/c1-24(2,3)30-22(25)15-28-17-12-13-18-21(14-17)29-20(23(18)26)11-7-9-16-8-5-6-10-19(16)27-4/h5-14H,15H2,1-4H3/b9-7+,20-11-

InChI Key

QKYCXKRZXFUIDN-STHZRTOGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2

Origin of Product

United States

Biological Activity

The compound tert-butyl ({(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, with CAS number 929398-42-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26O6C_{24}H_{26}O_6 with a molecular weight of 434.5 g/mol. The structure features a benzofuran core substituted with various functional groups that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, rhodanine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. A review indicated that certain modifications in the structure led to improved antiproliferative activity in human chronic myelogenous leukemia (K562) cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Table 1: Comparison of IC50 Values for Related Compounds

Compound NameCell LineIC50 (µg/mL)
CisplatinK5624.78
Compound 1 (Rhodanine derivative)K56214.60
Compound 2 (Rhodanine derivative)K56211.10
tert-butyl ({(2Z)...})MCF7 (hypothetical)TBD

The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, some derivatives have been found to activate pathways leading to apoptosis through caspase activation and modulation of Bcl-2 family proteins . Additionally, the structural features of the compound may enhance its ability to interact with cellular targets involved in cancer progression.

Case Studies and Research Findings

A variety of research efforts have been directed toward understanding the biological activity of similar compounds:

  • Study on Antiproliferative Activity : A study published in June 2022 explored various benzofuran derivatives and their effects on cancer cell lines, demonstrating that modifications in the benzofuran structure could lead to enhanced cytotoxicity against breast cancer (MCF7) and hepatocellular carcinoma (Huh7) cells .
    • Findings : The most potent compound showed an IC50 value of 4.67 µM against Huh7 cells.
  • Structure–Activity Relationship Analysis : Another review analyzed several derivatives and their anticancer profiles, emphasizing the importance of specific substituents in enhancing biological activity. The presence of methoxy groups was noted to improve solubility and bioavailability, potentially leading to better therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a family of tert-butyl ester-functionalized benzofuran derivatives. Below is a comparative analysis with three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent on Benzofuran Core Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Rotatable Bonds
Target Compound (2E)-3-(2-methoxyphenyl)propenylidene C₂₄H₂₂O₆ 406.43* ~3.8† ~90.1† 6
tert-butyl ({(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-...}oxy)acetate (620548-16-5) 3-methylthiophen-2-ylmethylidene C₂₁H₂₂O₅S 372.40 4.6 90.1 6
methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-...]oxy]acetate (620547-56-0) 4-tert-butylphenylmethylidene C₂₂H₂₂O₅ 366.40 5.2 61.8 6
tert-butyl {[(2Z)-2-(2H-chromen-3-ylmethylene)-3-oxo-...]oxy}acetate (859659-39-5) 2H-chromen-3-ylmethylene C₂₄H₂₂O₆ 406.43 ~4.1† ~80.0† 5

*Calculated based on formula; †Estimated from substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3) :

  • The 2-methoxyphenyl propenylidene group in the target compound reduces lipophilicity (XLogP3 ~3.8) compared to the 4-tert-butylphenyl (XLogP3 5.2) and 3-methylthiophen-2-yl (XLogP3 4.6) analogs due to the polar methoxy group .
  • The chromen-3-yl substituent (XLogP3 ~4.1) balances lipophilicity and aromaticity .

Topological Polar Surface Area (TPSA) :

  • The target compound and the thiophene analog exhibit high TPSA (~90.1 Ų) due to multiple oxygen and sulfur atoms, favoring aqueous solubility and membrane permeability .
  • The 4-tert-butylphenyl analog has lower TPSA (61.8 Ų), reflecting reduced polarity .

Stereochemical and Conformational Features: The (2Z)-configuration in the benzofuran core is conserved across all analogs, ensuring consistent π-conjugation .

Research Findings and Functional Implications

NMR Spectral Comparisons

Evidence from analogous compounds (e.g., compounds 1 and 7 in ) reveals that substituents alter chemical shifts in specific regions (e.g., protons near the enone system). For instance:

  • Region A (positions 39–44) : Shifts correlate with substituent electronegativity (e.g., methoxy vs. thiophene).
  • Region B (positions 29–36) : Steric effects from bulky groups (e.g., tert-butyl) deshield nearby protons .
Crystallographic Data

Structural refinement using SHELXL and visualization via ORTEP-3 confirm that the tert-butyl group adopts a staggered conformation, minimizing steric clashes. The 2-methoxyphenyl propenylidene substituent in the target compound may exhibit torsional strain due to steric hindrance between the methoxy and benzofuran oxygen .

Q & A

What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Basic Research Focus : Synthesis protocols and yield optimization.
Methodological Answer :
The synthesis involves multi-step reactions, including condensation of benzofuran derivatives with tert-butyl acetates and stereoselective formation of the (Z)- and (E)-configured olefins . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., isomerization or oxidation). Optimization strategies:

  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature : Maintain 60–80°C to balance reaction speed and byproduct formation .
  • Purification : Employ flash chromatography (hexane/EtOAc gradients) and confirm purity via HPLC (>95% by area) .

How can spectroscopic techniques resolve structural ambiguities, particularly stereochemistry and functional group interactions?

Advanced Research Focus : Structural elucidation and data interpretation.
Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the (Z)-configuration of the benzylidene group and (E)-geometry of the propenylidene moiety. Key signals:
    • Olefinic protons: δ 6.8–7.5 ppm (coupling constants J=1016HzJ = 10–16 \, \text{Hz}) .
    • Methoxy group: δ 3.8–3.9 ppm (singlet) .
  • IR : Stretching bands at 1730–1750 cm⁻¹ confirm ester carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 465.1422) .

How should researchers address contradictions in reported synthetic pathways or analytical data?

Advanced Research Focus : Data validation and experimental design.
Methodological Answer :
Discrepancies in literature (e.g., divergent yields or reaction steps) require systematic validation:

  • Reproducibility : Replicate published procedures with strict control of anhydrous conditions and inert atmospheres .
  • Cross-Validation : Compare NMR data across studies; inconsistent shifts may indicate impurities or stereochemical variations .
  • Alternative Routes : Test parallel methods (e.g., Claisen-Schmidt vs. Knoevenagel condensations) to identify robust pathways .

What strategies are recommended for assessing toxicity and ecological impact when limited data are available?

Advanced Research Focus : Risk mitigation in preclinical research.
Methodological Answer :
Given the lack of ecotoxicological data (e.g., LC₅₀, bioaccumulation potential) :

  • Read-Across Analysis : Compare with structurally similar benzofuran derivatives (e.g., logP < 3.5 suggests lower bioaccumulation) .
  • In Silico Modeling : Use tools like EPI Suite to predict persistence (e.g., half-life in soil) .
  • In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

How can the compound’s reactivity be leveraged for functionalization or derivatization in drug discovery?

Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :
The tert-butyl ester and methoxyphenyl groups serve as handles for modification:

  • Ester Hydrolysis : Treat with TFA/CH₂Cl₂ to generate carboxylic acid derivatives for prodrug development .
  • Electrophilic Substitution : Brominate the benzofuran ring (NBS, AIBN) to enhance binding affinity .
  • Click Chemistry : Introduce triazole moieties via azide-alkyne cycloaddition for library diversification .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Focus : Laboratory safety and stability.
Methodological Answer :

  • Storage : Keep at –20°C under argon in amber vials to prevent photodegradation .
  • Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (e.g., KMnO₄) .
  • Decomposition Monitoring : Use TLC (Rf = 0.3 in 7:3 hexane/EtOAc) to detect degradation products .

How does the stereoelectronic profile of the compound influence its biological activity?

Advanced Research Focus : Mechanistic studies and target engagement.
Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map HOMO/LUMO orbitals; the conjugated dienone system may enable π-π stacking with kinase active sites .
  • Binding Assays : Use SPR or ITC to quantify interactions with targets (e.g., COX-2 inhibition) .
  • Metabolic Stability : Assess microsomal clearance (human liver microsomes) to guide lead optimization .

What analytical workflows are recommended for impurity profiling during scale-up?

Advanced Research Focus : Quality control in process chemistry.
Methodological Answer :

  • HPLC-DAD/MS : Use C18 columns (gradient: 0.1% formic acid in H₂O/MeCN) to separate isomers and detect trace impurities (<0.1%) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
  • Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C/H/N ratios .

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